

The Discovery and Development of GSK1059615: A Dual PI3K/mTOR Inhibitor

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Compound of Interest

Compound Name: GSK1059615

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.^{[1][2]}

Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in human cancers, making it a prime target for the development of novel anti-cancer therapeutics.^{[1][3]} **GSK1059615** is a potent, ATP-competitive, and reversible inhibitor of the class I family of PI3Ks and the mammalian target of rapamycin (mTOR).^{[2][4]} This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of **GSK1059615**.

Discovery and Mechanism of Action

GSK1059615, a pyridinylquinoline derivative, was developed as a dual inhibitor targeting both PI3K and mTOR kinases.^[2] This dual-targeting approach was designed to achieve a more complete shutdown of the PI3K/AKT/mTOR signaling cascade. The binding mode of **GSK1059615** involves an interaction of its thiazolidinedione ring with the catalytic lysine (Lys833) within the ATP-binding pocket of the kinase domain.^[5] This interaction blocks the kinase activity, thereby inhibiting the downstream signaling pathway.^[6]

Biochemical and Cellular Activity

GSK1059615 demonstrates potent inhibitory activity against all class I PI3K isoforms (α , β , γ , and δ) and mTOR.[4] The inhibitory constants (K_i) and half-maximal inhibitory concentrations (IC_{50}) are summarized in the tables below. In cellular assays, **GSK1059615** effectively inhibits the phosphorylation of Akt at Ser473, a key downstream effector of PI3K signaling.[4] This inhibition of the PI3K/AKT/mTOR pathway leads to G1 cell cycle arrest and the induction of apoptosis in various cancer cell lines, with breast cancer cells showing particular sensitivity.[4] [5]

Table 1: In Vitro Inhibitory Activity of GSK1059615

Target	IC_{50} (nM)	K_i (nM)
PI3K α	0.4[2][4][5], 2[4][7]	0.42[4]
PI3K β	0.6[2][4][5]	0.6[4]
PI3K γ	5[2][5]	0.47[4]
PI3K δ	2[2][5]	1.7[4]
mTOR	12[2][4][5]	-

Table 2: Cellular Activity of GSK1059615

Cell Line	Assay	IC_{50} (nM)
T47D	Akt (S473) Phosphorylation	40[4]
BT474	Akt (S473) Phosphorylation	40[4]
BT474	Proliferation	-

Preclinical In Vivo Efficacy

The anti-tumor activity of **GSK1059615** has been demonstrated in various preclinical xenograft models. In mice bearing BT474 or HCC1954 breast cancer xenografts, administration of **GSK1059615** at a dose of 25 mg/kg resulted in effective inhibition of tumor growth. Similarly, in a gastric cancer xenograft model using AGS cells, daily intraperitoneal administration of **GSK1059615** at 10 or 30 mg/kg potently inhibited subcutaneous tumor growth.[8] Furthermore,

in a head and neck squamous cell carcinoma (HNSCC) xenograft model with SCC-9 cells, daily intraperitoneal injections of 30 mg/kg **GSK1059615** significantly suppressed tumor growth.

Clinical Development

GSK1059615 entered a Phase I open-label, dose-escalation clinical trial in 2008 for patients with solid tumors or lymphoma (NCT00695448).^{[4][9]} The study aimed to determine the recommended Phase II dose, toxicity profile, pharmacokinetics, and biologically active dose range.^[9] The starting dose was 6mg administered orally once daily for 21 days of a 28-day cycle.^[9] However, the development of **GSK1059615** was later discontinued.^[2]

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay for PI3K Inhibition

This assay measures the **GSK1059615**-dependent inhibition of PI3K isoforms.^[4]

- Enzyme Concentrations:
 - PI3K α and PI3K δ : 400 pM^[4]
 - PI3K β : 200 pM^[4]
 - PI3K γ : 1 nM^[4]
- Assay Conditions:
 - PI3K α , β , and δ assays: 150 mM NaCl, 100 μ M ATP, 10 μ M PIP2^[4]
 - PI3K γ assay: No NaCl, 15 μ M ATP, 10 μ M PIP2^[4]
- Procedure:
 - **GSK1059615** is serially diluted (3-fold in DMSO) and 50 nL is transferred to a 384-well low-volume assay plate.^[4]

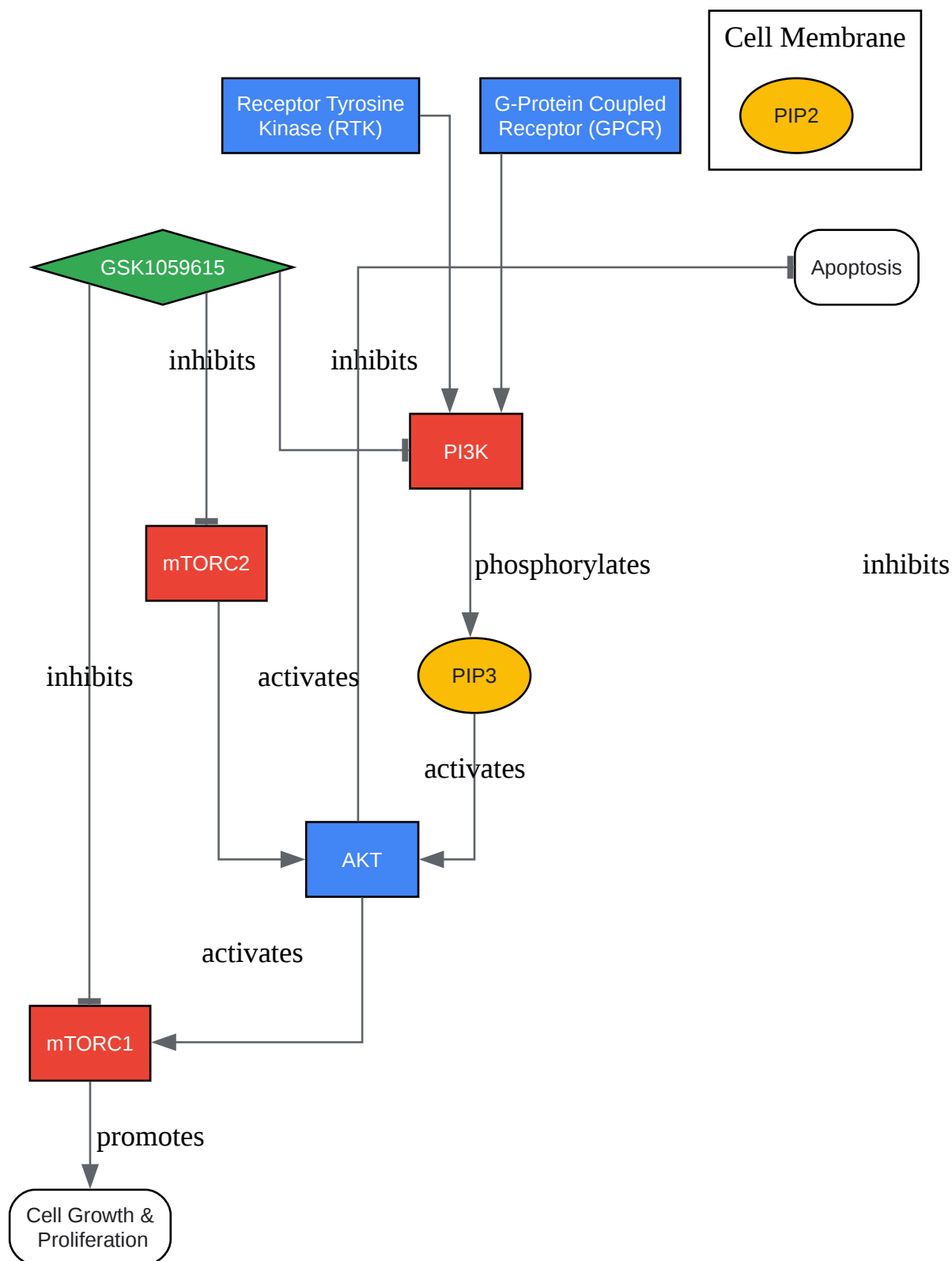
- PI3K Reaction Buffer (diluted 1:4 with de-ionized water) containing 5 mM DTT is prepared.
[4]
- 2.5 µL of the respective PI3K enzyme in reaction buffer is added to the wells, and the plate is incubated at room temperature for 15 minutes.[4]
- The reaction is initiated by adding 2.5 µL of a 2x substrate solution (PIP2 and ATP in 1x reaction buffer).[4]
- The plate is incubated at room temperature for one hour.[4]
- The reaction is quenched by adding 2.5 µL of stop solution.[4]
- 2.5 µL of Detection Solution is added to detect product formation.[4]

Cell-Based Akt Phosphorylation Assay

This assay quantifies the inhibition of Akt phosphorylation in cancer cells.[4]

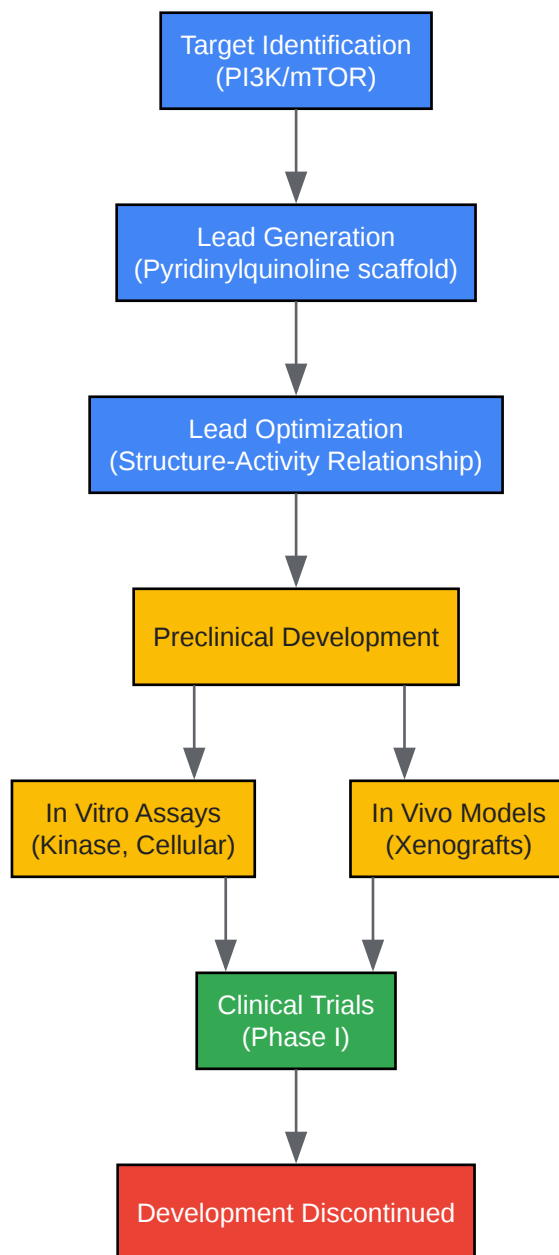
- Cell Seeding:
 - Cells are plated at a density of 1×10^4 cells per well in clear flat-bottomed 96-well plates and incubated overnight.[4]
- Treatment:
 - **GSK1059615** is added to the wells, and the plates are incubated for 30 minutes.[4]
- Lysis and Detection:
 - The media is aspirated, and the plate is washed once with cold PBS.[4]
 - 80 µL of MSD Lysis buffer is added to each well, and the plates are incubated on a shaker at 4°C for at least 30 minutes.[4]
 - For the Akt duplex assay, plates are washed four times with 200 µL/well wash buffer.[4]
 - 60 µL of lysates is transferred to each well of the detection plate and incubated on a shaker at room temperature for 1 hour.[4]

Signaling Pathways and Workflows



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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of **GSK1059615**.



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Caption: The discovery and development workflow of **GSK1059615**.

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